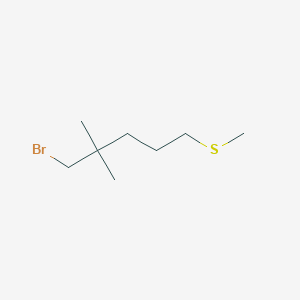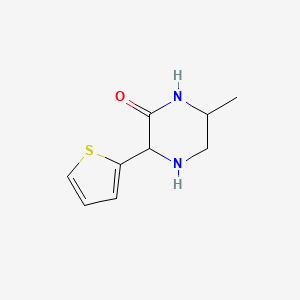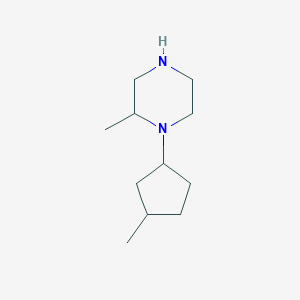
2-Methyl-1-(3-methylcyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(3-methylcyclopentyl)piperazine is a chemical compound with the molecular formula C₁₁H₂₂N₂. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities . This compound is used primarily for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including 2-Methyl-1-(3-methylcyclopentyl)piperazine, can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions provide an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions . The use of visible-light-promoted decarboxylative annulation protocols between glycine-based diamines and various aldehydes is also a notable method .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(3-methylcyclopentyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, palladium catalysts, and visible-light-promoted catalysts . The conditions for these reactions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of palladium catalysts can lead to the formation of arylpiperazines, while visible-light-promoted reactions can yield 2-aryl, 2-heteroaryl, and 2-alkyl piperazines .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(3-methylcyclopentyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(3-methylcyclopentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine: A simple cyclic compound with two nitrogen atoms at opposite positions in the ring.
1-(3-Trifluoromethylphenyl)piperazine: A derivative with a trifluoromethyl group attached to the phenyl ring.
2-Substituted Chiral Piperazines: Compounds with various substituents at the 2-position, often used in drug development.
Uniqueness
2-Methyl-1-(3-methylcyclopentyl)piperazine is unique due to its specific structure, which includes a methyl group on both the piperazine ring and the cyclopentyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C11H22N2 |
|---|---|
Molekulargewicht |
182.31 g/mol |
IUPAC-Name |
2-methyl-1-(3-methylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-9-3-4-11(7-9)13-6-5-12-8-10(13)2/h9-12H,3-8H2,1-2H3 |
InChI-Schlüssel |
YLFZKLYVOOSHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(C1)N2CCNCC2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


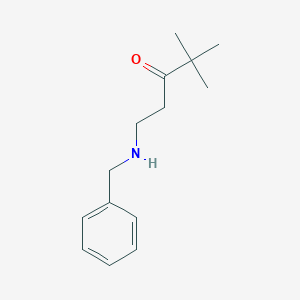
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
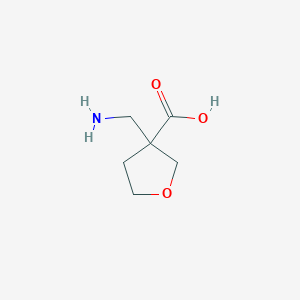


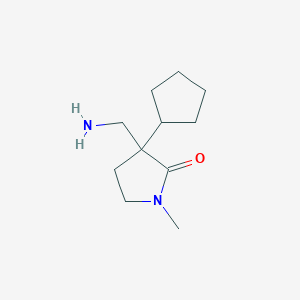
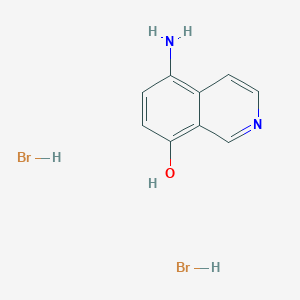
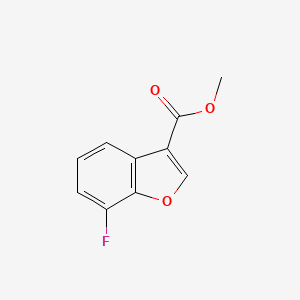
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13202657.png)


